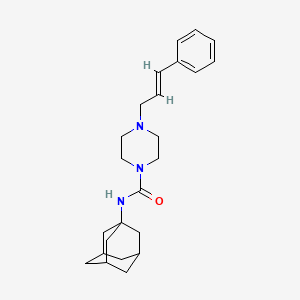

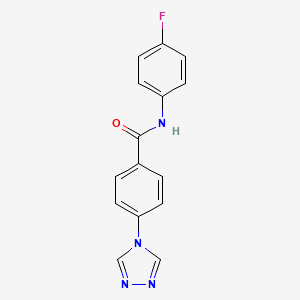

![molecular formula C20H24N2O3 B5304723 N'-{[(4-tert-butylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5304723.png)

N'-{[(4-tert-butylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N'-{[(4-tert-butylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide, also known as BAY 41-2272, is a potent and selective activator of the enzyme soluble guanylyl cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a critical role in regulating cardiovascular and pulmonary function. BAY 41-2272 has been extensively studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases.

Mécanisme D'action

N'-{[(4-tert-butylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide 41-2272 activates sGC by binding to its heme moiety and increasing its sensitivity to NO. This leads to the production of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and other downstream effectors. The activation of the NO-sGC-cGMP-PKG pathway results in various physiological effects, including vasodilation, anti-inflammatory effects, and anti-proliferative effects.

Biochemical and Physiological Effects:

N'-{[(4-tert-butylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide 41-2272 has been shown to have various biochemical and physiological effects, including:

- Vasodilation: N'-{[(4-tert-butylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide 41-2272 causes relaxation of vascular smooth muscle cells, leading to vasodilation and reduced blood pressure.

- Anti-inflammatory effects: N'-{[(4-tert-butylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide 41-2272 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the adhesion of leukocytes to endothelial cells.

- Anti-proliferative effects: N'-{[(4-tert-butylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide 41-2272 has been shown to inhibit the proliferation of vascular smooth muscle cells and other cell types, potentially reducing the risk of atherosclerosis and restenosis.

- Cardioprotective effects: N'-{[(4-tert-butylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide 41-2272 has been shown to enhance cardiac contractility and reduce myocardial ischemia-reperfusion injury.

Avantages Et Limitations Des Expériences En Laboratoire

N'-{[(4-tert-butylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide 41-2272 has several advantages for lab experiments, including its high potency and selectivity for sGC, as well as its well-characterized mechanism of action. However, it also has some limitations, such as its relatively short half-life and potential off-target effects at high concentrations.

Orientations Futures

There are several potential future directions for research on N'-{[(4-tert-butylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide 41-2272, including:

- Further studies on its therapeutic potential in various cardiovascular and pulmonary diseases, including pulmonary hypertension, heart failure, and atherosclerosis.

- Development of more potent and selective sGC activators based on the structure of N'-{[(4-tert-butylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide 41-2272.

- Investigation of the potential synergistic effects of N'-{[(4-tert-butylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide 41-2272 with other drugs or therapies.

- Studies on the pharmacokinetics and pharmacodynamics of N'-{[(4-tert-butylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide 41-2272 in different animal models and human subjects.

- Investigation of the potential adverse effects of long-term N'-{[(4-tert-butylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide 41-2272 treatment, including effects on fertility and reproduction.

Méthodes De Synthèse

N'-{[(4-tert-butylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide 41-2272 can be synthesized through a multi-step process involving the reaction of 4-methylbenzenecarboximidamide with tert-butyl 4-(bromomethyl)phenylacetate, followed by the reaction with 4-tert-butylphenoxyacetic acid. The final product is obtained after purification and isolation steps.

Applications De Recherche Scientifique

N'-{[(4-tert-butylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide 41-2272 has been extensively studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases, including pulmonary hypertension, heart failure, and atherosclerosis. It has been shown to improve endothelial function, reduce pulmonary vascular resistance, and enhance cardiac contractility, among other effects.

Propriétés

IUPAC Name |

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-tert-butylphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-14-5-7-15(8-6-14)19(21)22-25-18(23)13-24-17-11-9-16(10-12-17)20(2,3)4/h5-12H,13H2,1-4H3,(H2,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNLMEQCMUKTOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NOC(=O)COC2=CC=C(C=C2)C(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=N/OC(=O)COC2=CC=C(C=C2)C(C)(C)C)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-tert-butylphenoxy)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-4-bromobenzamide](/img/structure/B5304641.png)

![3-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-ylcarbonyl]-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B5304647.png)

![N-{2-[1-(2-furylmethyl)piperidin-3-yl]ethyl}cyclopropanesulfonamide](/img/structure/B5304652.png)

![N-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5304659.png)

![4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride](/img/structure/B5304669.png)

![N-[1-(4-methoxyphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5304713.png)

![N~4~-(2-methoxyethyl)-7-(1,3-thiazol-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5304736.png)

![[4-(benzyloxy)-3-bromo-5-methoxybenzyl]methylamine hydrochloride](/img/structure/B5304744.png)

![N-(2-methoxyethyl)-1'-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5304749.png)